1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(21-15-7-9-20-10-8-15)14-3-1-11-24(13-14)18-6-5-16(22-23-18)17-4-2-12-26-17/h2,4-10,12,14H,1,3,11,13H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPBLWKEIXFOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine ring fused with a furan moiety and a piperidine side chain. Its molecular formula is , indicating the presence of nitrogen heterocycles, which are often associated with significant biological activity.
Research indicates that compounds containing similar structural motifs may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with furan and pyridazine derivatives have shown promising results against various pathogens. For example, derivatives similar to the target compound have demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
- Inhibition of Enzymatic Activity : The compound has potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Studies have shown that structural modifications can enhance the inhibitory potency against LSD1, suggesting that the target compound may also exhibit similar properties .
Biological Activity Data
| Activity | IC50/Other Values | Reference |
|---|---|---|
| Anti-tubercular activity | 1.35 - 2.18 μM | |
| LSD1 inhibition | IC50 = 62 nM | |
| Cytotoxicity on HEK-293 cells | Non-toxic |
Case Studies and Experimental Findings
- Anti-Tubercular Studies : A study synthesized various substituted derivatives of piperidine and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Several compounds exhibited promising results, indicating that modifications in the piperidine structure could enhance efficacy against tuberculosis .
- LSD1 Inhibition Studies : The design and synthesis of related compounds revealed that certain substitutions significantly increased potency against LSD1, suggesting that the presence of specific functional groups in the target compound could lead to similar enhancements in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
